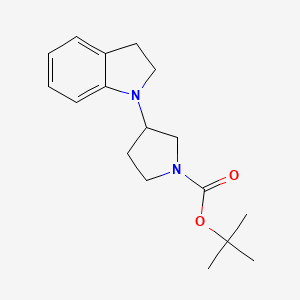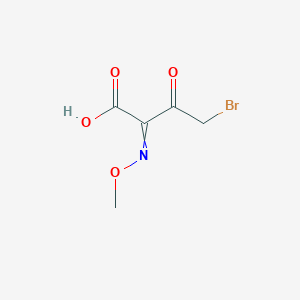
4-Bromo-2-(methoxyimino)-3-oxobutanoic acid
Übersicht
Beschreibung
“4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” is an intermediate used in the synthesis of some thiophene analogs as anti-inflammatory agents . It has a molecular weight of 252.06 and a molecular formula of C7H10BrNO4 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” includes a bromine atom, a methoxyimino group, and a 3-oxobutanoic acid group . The canonical SMILES representation is CCOC(=O)C(=NOC)C(=O)CBr .Physical And Chemical Properties Analysis
“4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” has a molecular weight of 252.06 and a molecular formula of C7H10BrNO4 . It appears as an off-white to pale yellow low-melting solid . It has a slight solubility in chloroform and methanol .Eigenschaften
CAS-Nummer |
537693-38-2 |
|---|---|
Molekularformel |
C5H6BrNO4 |
Molekulargewicht |
224.01 g/mol |
IUPAC-Name |
4-bromo-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) |
InChI-Schlüssel |
AMTTUPGTZVAKBF-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C(C(=O)CBr)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

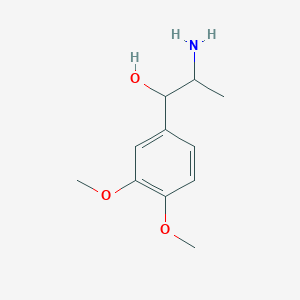
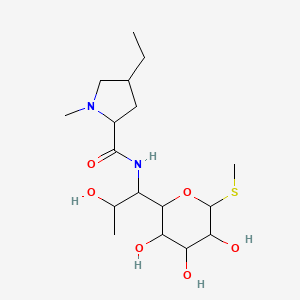
![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)

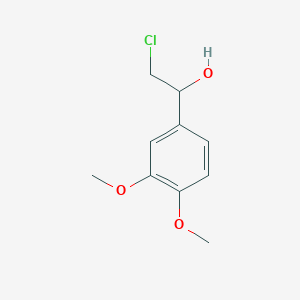
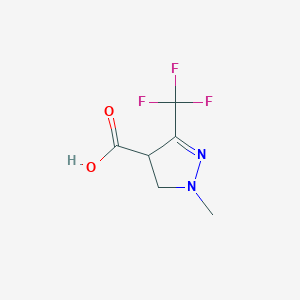
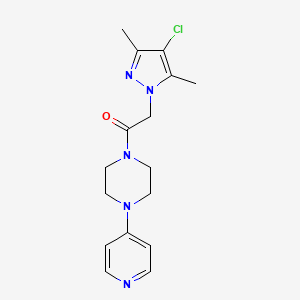

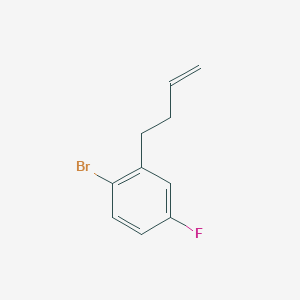
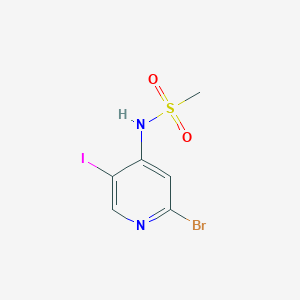
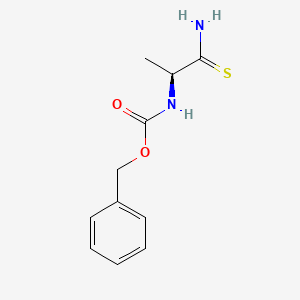
![1-Chlorobenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B8616131.png)

